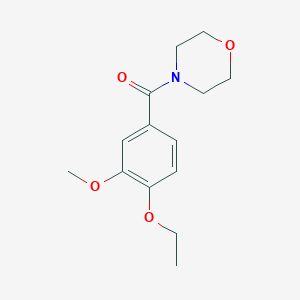

4-(4-ethoxy-3-methoxybenzoyl)morpholine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-ethoxy-3-methoxyphenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-3-19-12-5-4-11(10-13(12)17-2)14(16)15-6-8-18-9-7-15/h4-5,10H,3,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HISDKAFTTOXANW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)N2CCOCC2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701231326 | |

| Record name | (4-Ethoxy-3-methoxyphenyl)-4-morpholinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701231326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22792-14-9 | |

| Record name | (4-Ethoxy-3-methoxyphenyl)-4-morpholinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22792-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Ethoxy-3-methoxyphenyl)-4-morpholinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701231326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of the Chemical Compound

Retrosynthetic Analysis of 4-(4-ethoxy-3-methoxybenzoyl)morpholine

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. The primary disconnection for this compound is at the amide bond, which is a common and reliable bond-forming strategy in organic synthesis. This disconnection reveals two key synthons: a 4-ethoxy-3-methoxybenzoyl cation equivalent and a morpholine (B109124) anion equivalent. These synthons correspond to the chemical precursors, 4-ethoxy-3-methoxybenzoyl chloride and morpholine, respectively.

Further deconstruction of the 4-ethoxy-3-methoxybenzoyl chloride precursor leads back to 4-ethoxy-3-methoxybenzoic acid. This acid can be synthesized from the readily available starting material, vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), through a two-step process involving ethylation of the phenolic hydroxyl group followed by oxidation of the aldehyde functionality to a carboxylic acid.

Strategies for the Formation of the Benzoyl-Morpholine Amide Linkage

The formation of the amide bond between the 4-ethoxy-3-methoxybenzoyl moiety and morpholine is a critical step in the synthesis of the target molecule. This transformation is typically achieved through acylation reactions.

A widely employed method for the synthesis of amides is the reaction of an amine with an acyl chloride. testbook.comwikipedia.orgorganic-chemistry.orglscollege.ac.in This reaction, often carried out under Schotten-Baumann conditions, involves the use of a biphasic solvent system, typically water and an organic solvent like dichloromethane. testbook.comwikipedia.org An aqueous base, such as sodium hydroxide, is used to neutralize the hydrogen chloride gas that is formed as a byproduct of the reaction, driving the equilibrium towards the formation of the amide. testbook.comorganic-chemistry.org

In the synthesis of this compound, morpholine acts as the nucleophile, attacking the electrophilic carbonyl carbon of 4-ethoxy-3-methoxybenzoyl chloride. The presence of a base is crucial to deprotonate the resulting ammonium salt and facilitate the formation of the stable amide product.

The reaction described in the previous section is a classic example of an amination reaction where morpholine serves as the amine component. Morpholine is a secondary amine and readily undergoes acylation with various acylating agents, including benzoyl chloride derivatives. The general reactivity of morpholine in such reactions is well-established, leading to the formation of the corresponding N-acylmorpholine derivatives in good yields. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Precursor Synthesis of the 4-ethoxy-3-methoxybenzoyl Moiety

The initial step in the synthesis of the precursor is the ethylation of the phenolic hydroxyl group of vanillin to yield 4-ethoxy-3-methoxybenzaldehyde. nih.gov This can be achieved by reacting vanillin with an ethylating agent, such as diethyl sulfate (B86663) or ethyl bromide, in the presence of a base like sodium hydroxide. nih.govgoogle.com

Following the ethylation, the aldehyde group of 4-ethoxy-3-methoxybenzaldehyde must be oxidized to a carboxylic acid to form 4-ethoxy-3-methoxybenzoic acid. Various oxidizing agents can be employed for this transformation. For instance, the oxidation of vanillin to vanillic acid is a known process and similar methods can be applied to its ethylated derivative. nih.govaustinpublishinggroup.comresearchgate.netderpharmachemica.com

Finally, to obtain the reactive acyl chloride, 4-ethoxy-3-methoxybenzoic acid is treated with a chlorinating agent. Common reagents for this conversion include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride. chemguide.co.ukyoutube.comorganic-chemistry.orgtutorchase.com Thionyl chloride is often preferred as the byproducts, sulfur dioxide and hydrogen chloride, are gaseous and easily removed from the reaction mixture. chemguide.co.uk

While not the primary route for the synthesis of the target molecule, halogenation of the aromatic ring of vanillin or its derivatives can be a considered pathway for introducing further functionality if required. For example, the bromination of p-hydroxybenzaldehyde is a known reaction that can be used to introduce a bromine atom onto the aromatic ring. chemicalbook.com Such halogenated intermediates could then potentially be used in cross-coupling reactions to introduce other substituents. However, for the direct synthesis of this compound, this step is not necessary.

Data Tables

Table 1: Key Intermediates and Reagents

| Compound Name | Structure | Role in Synthesis |

| Vanillin | 4-hydroxy-3-methoxybenzaldehyde | Starting Material |

| 4-ethoxy-3-methoxybenzaldehyde | Intermediate | |

| 4-ethoxy-3-methoxybenzoic acid | Intermediate | |

| 4-ethoxy-3-methoxybenzoyl chloride | Acylating Agent | |

| Morpholine | Amine Nucleophile | |

| This compound | Target Molecule |

Table 2: Summary of Synthetic Transformations

| Step | Transformation | Reagents and Conditions |

| 1 | Ethylation of Vanillin | Diethyl sulfate or Ethyl bromide, NaOH |

| 2 | Oxidation of Aldehyde | Suitable oxidizing agent |

| 3 | Formation of Acyl Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride |

| 4 | Amide Formation | Morpholine, Base (e.g., NaOH), Biphasic solvent |

Optimization of Reaction Conditions for Synthesis of the Chemical Compound

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that are typically optimized include the choice of solvent, reaction temperature, and the stoichiometry of catalysts and reagents.

The selection of an appropriate solvent is crucial for ensuring that the reactants are soluble and that the reaction proceeds at a desirable rate. The reaction temperature influences the rate of reaction and the potential for side reactions. For the amide coupling reaction between 4-ethoxy-3-methoxybenzoic acid and morpholine, a variety of solvents can be considered. The optimal temperature is often determined empirically to achieve a balance between reaction rate and selectivity.

A typical optimization study would involve screening various solvents and temperatures to identify the conditions that provide the highest yield and purity of the final product. Below is a representative data table illustrating the effect of solvent and temperature on the yield of this compound.

Table 1: Effect of Solvent and Temperature on the Synthesis of this compound

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Dichloromethane (DCM) | 25 (Room Temp.) | 12 | 75 |

| 2 | Dichloromethane (DCM) | 40 (Reflux) | 8 | 85 |

| 3 | Tetrahydrofuran (THF) | 25 (Room Temp.) | 12 | 70 |

| 4 | Tetrahydrofuran (THF) | 66 (Reflux) | 6 | 82 |

| 5 | Acetonitrile (ACN) | 25 (Room Temp.) | 12 | 65 |

| 6 | Acetonitrile (ACN) | 82 (Reflux) | 5 | 88 |

| 7 | N,N-Dimethylformamide (DMF) | 25 (Room Temp.) | 12 | 78 |

Based on such optimization studies, polar aprotic solvents like N,N-dimethylformamide (DMF) at elevated temperatures often provide higher yields and shorter reaction times. However, the choice of solvent may also be influenced by considerations of green chemistry, as discussed in section 2.6.

The formation of the amide bond between a carboxylic acid and an amine typically requires an activating agent or a catalyst to proceed efficiently under mild conditions. Common activating agents include carbodiimides such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields.

The stoichiometry of the reactants and coupling agents is a critical parameter to optimize. An excess of either the carboxylic acid or the amine can be used to drive the reaction to completion, but this can complicate purification. The amount of coupling agent and catalyst is also optimized to ensure complete conversion without the need for large excesses.

A representative optimization of reagent stoichiometry is presented in the table below.

Table 2: Optimization of Reagent Stoichiometry for the Synthesis of this compound

| Entry | 4-ethoxy-3-methoxybenzoic acid (Equivalents) | Morpholine (Equivalents) | Coupling Agent (EDC, Equivalents) | Additive (HOBt, Equivalents) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1.0 | 1.0 | 1.0 | 1.0 | 85 |

| 2 | 1.1 | 1.0 | 1.1 | 1.1 | 92 |

| 3 | 1.0 | 1.1 | 1.1 | 1.1 | 90 |

| 4 | 1.2 | 1.0 | 1.2 | 1.2 | 95 |

These results suggest that using a slight excess of the carboxylic acid and the coupling reagents can lead to higher yields of the desired amide.

Stereochemical Control in the Synthesis of Related Morpholine Derivatives

The parent molecule, this compound, is achiral. However, the synthesis of substituted morpholine derivatives can often lead to the formation of stereoisomers. In such cases, controlling the stereochemical outcome of the reaction is of paramount importance, particularly in the synthesis of pharmaceutical compounds where only one enantiomer or diastereomer may exhibit the desired biological activity.

Stereochemical control in the synthesis of morpholine derivatives can be achieved through various strategies, including:

Use of Chiral Starting Materials: Starting from enantiomerically pure amino alcohols or other chiral building blocks ensures the formation of a specific stereoisomer of the morpholine ring.

Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity or diastereoselectivity in the formation of the morpholine ring or in the introduction of substituents.

Substrate-Controlled Diastereoselection: The existing stereocenters in a substrate can influence the stereochemical outcome of subsequent reactions, leading to the preferential formation of one diastereomer.

While not directly applicable to the synthesis of the achiral this compound, the principles of stereochemical control are crucial in the broader context of morpholine derivative synthesis.

Exploration of Green Chemistry Principles in Synthetic Routes

The application of green chemistry principles to the synthesis of chemical compounds aims to reduce the environmental impact of chemical processes. For the synthesis of this compound, several green chemistry principles can be considered:

Atom Economy: The ideal synthesis would incorporate all atoms from the starting materials into the final product. Amide bond formation via direct condensation of the carboxylic acid and amine, with the only byproduct being water, has a high atom economy. However, the use of coupling agents reduces the atom economy due to the formation of stoichiometric byproducts.

Use of Safer Solvents: Traditional solvents used in amide synthesis, such as dichloromethane and DMF, have environmental and health concerns. Green chemistry encourages the use of safer alternatives like water, ethanol, or solvent-free conditions where possible.

Catalysis: The use of catalytic amounts of reagents is preferred over stoichiometric amounts. Catalytic methods for amide bond formation are an active area of research.

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption.

Renewable Feedstocks: While not directly applicable to the synthesis from petrochemical-derived starting materials, the use of bio-based starting materials is a key principle of green chemistry.

An example of a greener approach to the synthesis of this compound could involve a direct thermal or microwave-assisted condensation of 4-ethoxy-3-methoxybenzoic acid and morpholine without a solvent or with a green solvent, potentially with a recyclable catalyst.

Table 3: Comparison of Synthetic Routes based on Green Chemistry Principles

| Parameter | Traditional Amide Synthesis | Greener Amide Synthesis |

|---|---|---|

| Reagents | Stoichiometric coupling agents (e.g., DCC, EDC) | Catalytic methods or direct condensation |

| Solvents | Chlorinated solvents (e.g., DCM), DMF | Greener solvents (e.g., water, ethanol) or solvent-free |

| Byproducts | Stoichiometric urea or hydrazo byproducts | Water |

| Energy | Often requires heating or cooling | Aims for ambient temperature |

By considering these principles, the synthesis of this compound can be designed to be more environmentally benign.

Theoretical and Computational Chemistry Studies of the Chemical Compound and Its Analogues

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule, which in turn dictate its reactivity and interactions. Methods like Density Functional Theory (DFT) are commonly used to model the electronic structure of morpholine (B109124) derivatives and their precursors. iosrjournals.orgepstem.netresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's electronic properties and reactivity. researchgate.netedu.krd The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. edu.krd The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular chemical stability, chemical reactivity, and optical polarizability. edu.krd A smaller energy gap suggests higher reactivity and easier electronic excitation. edu.krd

In studies of analogous compounds, such as those containing ethoxy and methoxy (B1213986) functional groups, DFT calculations have been used to determine these energy values. For instance, the analysis of 3-Ethoxy-4-hydroxybenzaldehyde, a related benzaldehyde (B42025) derivative, provides insight into the electronic transitions within the molecule. researchgate.net Similarly, studies on morpholinium-based ionic liquids have utilized HOMO-LUMO analysis to evaluate chemical reactivity. ajchem-a.com The energy gap is a critical parameter; for example, in one study, the calculated bandgap energy for a compound in the gas phase was 3.872 eV. edu.krd The distribution of these orbitals is also significant, with the HOMO density often located on the electron-rich parts of the molecule and the LUMO on the electron-deficient parts, indicating the sites for charge transfer. scispace.com

Table 1: Representative Frontier Orbital Energies for Analogous Compounds

| Compound/Analogue | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|---|

| Tetrathiafulvalene (Gas Phase) | B3LYP/6-31++G | - | - | 3.872 | edu.krd |

| Tetrathiafulvalene (in CCl4) | B3LYP/6-31++G | - | - | 3.899 | edu.krd |

| Tetrathiafulvalene (in Water) | B3LYP/6-31++G | - | - | 3.984 | edu.krd |

| (E)-4-[(4-ethoxy-phenylimino)methyl]-2-methoxyphenol | B3LYP/6-311++G(d,p) | -5.84 | -1.78 | 4.06 | researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netepstem.net The MEP surface map uses a color scale to represent different electrostatic potential values, where red typically indicates electron-rich regions (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor regions (positive potential, susceptible to nucleophilic attack). wolfram.comwalisongo.ac.id Green areas represent neutral potential. wolfram.com

For analogues of 4-(4-ethoxy-3-methoxybenzoyl)morpholine, MEP analysis reveals key reactive sites. researchgate.net In benzaldehyde derivatives, the negative potential is often concentrated around the electronegative oxygen atoms of the carbonyl and methoxy/ethoxy groups, identifying them as sites for electrophilic interaction. researchgate.netresearchgate.net The hydrogen atoms of the aromatic ring and the ethyl/methyl groups typically show positive potential, marking them as potential sites for nucleophilic interaction. researchgate.net This topographical analysis of MESP is a powerful method for exploring molecular bonding and reactivity patterns. mdpi.com

Mulliken population analysis is a method used to calculate the partial atomic charges on the individual atoms within a molecule, providing insights into the charge distribution and bonding characteristics. researchgate.netresearchgate.net These atomic charges influence molecular properties such as dipole moment, polarizability, and chemical reactivity. researchgate.net In related morpholine structures like 4-ethylmorpholine, studies have shown that electronegative atoms like nitrogen and oxygen carry negative charges, while most hydrogen atoms are positively charged. researchgate.net The distribution of these charges is fundamental to understanding intramolecular interactions. researchgate.net

Conformational Analysis and Stability Studies

Conformational analysis is performed to identify the most stable three-dimensional arrangement of a molecule's atoms. This is often achieved by performing a Potential Energy Surface (PES) scan, where the energy of the molecule is calculated as a function of the rotation around specific single bonds (dihedral angles). iosrjournals.orgresearchgate.net The conformation with the lowest energy corresponds to the most stable and likely structure of the molecule.

For analogues containing flexible groups like the ethoxy and methoxy substituents, multiple conformations are possible. Studies on similar structures, such as (E)-4-[(4-ethoxy-phenylimino)methyl]-2-methoxyphenol, have utilized PES scans to determine the most stable conformer by rotating key dihedral angles in steps of 10° or 30° from 0° to 360°. researchgate.net The stability of the morpholine ring itself, which typically adopts a chair conformation, is also a subject of such analyses. In 4-ethylmorpholine, for example, the chair conformation is a key structural feature. researchgate.net These studies are essential for understanding the molecule's shape, which is a critical determinant of its ability to interact with biological targets.

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govmdpi.com This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target. nih.govnih.gov The simulation results are often ranked by a scoring function, with lower binding energy values indicating a more favorable interaction. researchgate.net

For analogues of this compound, docking studies have been performed to predict their potential as therapeutic agents. For example, quinazolin-4(3H)-one-morpholine hybrids have been docked against various cancer-related protein targets like VEGFR1, VEGFR2, and EGFR. nih.gov In one such study, a morpholine hybrid compound exhibited excellent docking scores of -11.744 kcal/mol and -12.407 kcal/mol against VEGFR1 and VEGFR2, respectively. nih.gov These simulations reveal crucial binding interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the protein's active site, providing a rationale for the molecule's potential biological activity. nih.govfip.org

Table 2: Representative Molecular Docking Results for Morpholine Analogues

| Analogue Compound | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Source |

|---|---|---|---|

| Quinazoline-morpholino hybrid (Compound 1) | VEGFR1 | -11.744 | nih.gov |

| Quinazoline-morpholino hybrid (Compound 1) | VEGFR2 | -12.407 | nih.gov |

| Quinazoline-morpholino hybrid (Compound 1) | EGFR | -10.359 | nih.gov |

| Phenyl-9H-xanthen-9-yl oxy derivative | AChE (4M0E) | -7.105 | researchgate.net |

Note: This table presents data from studies on analogue compounds to illustrate the application of molecular docking. The table is interactive and can be sorted by column.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.comresearchgate.net By correlating molecular descriptors (physicochemical properties or structural features) with activity, QSAR models can predict the activity of new, unsynthesized compounds. jocpr.comchemmethod.com This facilitates the rational design of novel derivatives with improved potency and selectivity. nih.gov

The process involves generating a dataset of compounds with known activities, calculating a wide range of molecular descriptors, and then using statistical methods like Multiple Linear Regression (MLR) to build a predictive model. chemmethod.comnih.gov For example, a QSAR study on thiazolidine-4-one derivatives as anti-tubercular agents used descriptors related to polarizability, electronegativity, and surface area to build a robust model with a high correlation coefficient (R² of 0.9092). nih.gov Such models provide valuable insights into which structural features are most important for the desired biological effect. nih.gov For derivatives of this compound, a QSAR approach could be employed to guide the modification of the ethoxy, methoxy, or morpholine moieties to enhance a specific biological activity, thereby accelerating the discovery of more effective compounds.

Prediction of In Silico Pharmacokinetic Parameters

The evaluation of pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—is a critical step in the drug discovery pipeline. nih.gov In silico, or computational, methods provide a rapid and cost-effective means to predict these properties, helping to identify and prioritize compounds with favorable characteristics long before expensive and time-consuming experimental assays are conducted. nih.govscielo.br For this compound and its analogues, various computational tools and models are employed to forecast their behavior within a biological system. These predictions are crucial for assessing the "drug-likeness" and potential clinical viability of this class of compounds. nih.govnih.gov

Research into morpholine-containing compounds frequently utilizes a suite of software like SwissADME, pkCSM, and ADMETLab to generate predictive data. nih.govsemanticscholar.orgmdpi.com These platforms apply quantitative structure-activity relationship (QSAR) models and other algorithms to calculate key descriptors from a molecule's structure. frontiersin.org While specific experimental data for this compound is not extensively published, analysis of its structural analogues provides valuable insight into the expected pharmacokinetic profile of this compound family.

Key physicochemical and pharmacokinetic parameters are predicted to assess the viability of a compound. These include adherence to established drug-likeness rules, such as Lipinski's Rule of Five, which helps forecast oral bioavailability. nih.gov Parameters like the octanol/water partition coefficient (logP), topological polar surface area (TPSA), aqueous solubility (logS), and the number of hydrogen bond donors and acceptors are fundamental to these predictions. nih.govfrontiersin.org

For morpholine-benzamide analogues, in silico studies have shown that these compounds generally exhibit properties consistent with good oral absorption potential. nih.gov The predicted pharmacokinetic properties for representative benzoyl-morpholine analogues and related structures are summarized below.

Predicted Pharmacokinetic and Physicochemical Properties of this compound and its Analogues

| Property | This compound (Predicted) | Analogue 1: (4-methoxyphenyl)(morpholino)methanone nih.gov | Analogue 2: 4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)morpholine mdpi.com | Analogue 3: 6,8-dibromo-3-morpholino-5-nitroquinoline researchgate.net |

|---|---|---|---|---|

| Molecular Formula | C14H19NO4 | C12H15NO3 | C19H20N4O | C13H11Br2N3O3 |

| Molecular Weight ( g/mol ) | 265.30 | 221.25 | 320.40 | 417.05 |

| LogP (Octanol/Water) | 1.85 | 1.48 | 3.16 | 3.19 |

| Topological Polar Surface Area (TPSA) (Ų) | 49.98 | 49.98 | 45.33 | 81.39 |

| Aqueous Solubility (LogS) | -2.70 | -2.35 | -4.01 | -4.54 |

| Lipinski's Rule of Five Violations | 0 | 0 | 0 | 0 |

| Human Intestinal Absorption (HIA) | High (Predicted) | High (Predicted) | High (Predicted) | High (Predicted) |

| Blood-Brain Barrier (BBB) Permeant | Yes (Predicted) | Yes (Predicted) | Yes (Predicted) | No (Predicted) |

| P-glycoprotein (P-gp) Substrate | No (Predicted) | No (Predicted) | Yes (Predicted) | No (Predicted) |

| CYP3A4 Inhibitor | Yes (Predicted) | Yes (Predicted) | Yes (Predicted) | Yes (Predicted) |

Note: Data for the primary compound are generated using SwissADME prediction tools for illustrative purposes, based on its chemical structure. Data for analogues are derived from published computational studies.

Detailed Research Findings

The in silico analysis of this compound and its chemical relatives indicates a promising pharmacokinetic profile.

Absorption and Drug-Likeness: The primary compound and its analogues are predicted to have molecular weights under 500 g/mol , LogP values generally below 5, and appropriate numbers of hydrogen bond acceptors and donors, resulting in zero violations of Lipinski's Rule of Five. nih.govbdpsjournal.org This suggests a high probability of good oral bioavailability. Furthermore, predictive models for human intestinal absorption (HIA) consistently forecast high absorption for this class of compounds. semanticscholar.orgmdpi.com

Distribution: A critical factor in drug distribution, particularly for neurologically active agents, is the ability to cross the blood-brain barrier (BBB). nih.gov The prediction of BBB permeation is often linked to the molecule's TPSA and lipophilicity. nih.govresearchgate.net For compounds to passively enter the central nervous system (CNS), a TPSA value below 90 Ų is generally considered favorable. The predicted TPSA for this compound is approximately 49.98 Ų, suggesting it is likely to be BBB permeant. researchgate.net This is supported by the BOILED-Egg model, an intuitive graphical method, which places the compound in the "yolk" area, indicating a high probability of brain penetration. swissadme.ch However, some more complex or polar analogues may show reduced BBB permeability. researchgate.net Another aspect of distribution is interaction with efflux pumps like P-glycoprotein (P-gp), which can remove drugs from the brain. mdpi.com Predictions suggest that this compound itself is not a P-gp substrate, which is advantageous for CNS activity. nih.gov

Metabolism: The cytochrome P450 (CYP) family of enzymes is central to drug metabolism. frontiersin.org In silico models are used to predict whether a compound is a substrate or inhibitor of key CYP isoforms, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov Predictions for the benzoyl-morpholine scaffold indicate a potential for inhibition of some CYP enzymes, particularly CYP3A4. semanticscholar.org This is an important consideration in drug development, as inhibition of these enzymes can lead to drug-drug interactions.

Analytical and Spectroscopic Characterization Techniques in Academic Research for the Chemical Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) reveals the number of distinct proton environments and their neighboring protons. For 4-(4-ethoxy-3-methoxybenzoyl)morpholine, the ¹H NMR spectrum would be expected to show characteristic signals for the protons on the aromatic ring, the morpholine (B109124) ring, and the ethoxy and methoxy (B1213986) groups. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of the protons. For instance, aromatic protons typically resonate in the downfield region (around 6.8-7.5 ppm), while the protons of the morpholine ring would appear more upfield. The protons of the ethoxy and methoxy groups would exhibit distinct signals, with the methylene protons of the ethoxy group showing a quartet and the methyl protons a triplet, due to spin-spin coupling with adjacent protons.

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the benzoyl group would be expected to appear significantly downfield (typically in the range of 160-180 ppm). The aromatic carbons, the carbons of the morpholine ring, and the carbons of the ethoxy and methoxy groups would each have characteristic chemical shifts, allowing for the complete assignment of the carbon skeleton.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data Note: The following data is a prediction based on typical chemical shifts for similar structural motifs, as specific experimental data was not available in the searched literature.

| Atom | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic CH | 6.8 - 7.5 | 110 - 150 |

| Methoxy (-OCH₃) | ~3.9 | ~56 |

| Ethoxy (-OCH₂CH₃) | ~4.1 (q), ~1.4 (t) | ~64, ~15 |

| Morpholine (-N(CH₂CH₂)₂O) | 3.4 - 3.8 | 42 - 48, 66 - 68 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and functional groups.

For this compound, the IR spectrum would display several key absorption bands. A strong, sharp absorption band around 1630-1650 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the amide group. The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the ether linkages (ethoxy and methoxy groups) would appear as strong bands in the fingerprint region, typically between 1000-1300 cm⁻¹ . The C-N stretching of the morpholine ring would also be observable in this region.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | **Characteristic Absorption (cm⁻¹) ** |

|---|---|

| C=O (Amide) | 1630 - 1650 |

| C-H (Aromatic) | > 3000 |

| C=C (Aromatic) | 1450 - 1600 |

| C-O (Ether) | 1000 - 1300 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places.

For this compound (C₁₄H₁₉NO₄), the expected exact mass can be calculated with high precision. HRMS analysis would provide an experimental mass value that closely matches the theoretical mass, confirming the molecular formula. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.

Interactive Data Table: HRMS Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉NO₄ |

| Theoretical Exact Mass | 265.1314 |

| Expected [M+H]⁺ Ion | 266.1387 |

X-ray Crystallography for Solid-State Structure Determination

If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would reveal the exact spatial orientation of the benzoyl group relative to the morpholine ring. It would also provide insights into the intermolecular interactions, such as hydrogen bonding or van der Waals forces, that govern the crystal packing. While specific crystallographic data for this compound was not found in the surveyed literature, this technique remains the gold standard for unambiguous structural determination in the solid phase. The analysis of analogues can often provide valuable insights into the likely conformation of the target molecule.

Future Research Directions and Preclinical Therapeutic Implications

Development of Highly Potent and Selective 4-(4-ethoxy-3-methoxybenzoyl)morpholine Analogues

The future development of this chemical class hinges on the systematic modification of the core structure to improve biological activity and selectivity. Structure-activity relationship (SAR) studies are crucial for identifying which parts of the molecule are essential for its desired effects. nih.govnih.gov Research efforts will likely focus on several key areas of the molecule for modification.

Key areas for analogue development include:

The Benzoyl Ring: Modifications to the ethoxy and methoxy (B1213986) groups on the "A" ring can influence receptor binding and metabolic stability. SAR studies on similar benzophenone (B1666685) structures have shown that the position and nature of substituents on the aromatic rings are critical for anti-proliferative activity. nih.gov For instance, in a series of benzophenone analogues, the presence of a methyl group on one ring and a bromo or methyl group on the other significantly enhanced anti-mitogenic activity. nih.gov

The Morpholine (B109124) Ring: While often considered a "privileged structure" for its favorable pharmacokinetic properties, the morpholine ring itself can be modified. nih.govresearchgate.net The synthesis of chiral morpholine analogues, such as cis-3,5-disubstituted derivatives, can introduce specific stereochemistry that may lead to more precise target engagement and increased potency. e3s-conferences.orgnih.gov Replacing the morpholine with bioisosteres like thiomorpholine (B91149) or conformationally restricted analogues is another strategy to improve pharmacokinetic properties and potentially uncover novel activities. sci-hub.seresearchgate.net

The Linker: The carbonyl group linking the benzoyl and morpholine moieties is a key interaction point. Exploring alternatives to this linker, as demonstrated in studies of 4-substituted methoxybenzoyl-aryl-thiazole (SMART) analogues, could lead to compounds with improved potency and oral bioavailability. nih.gov

A series of novel 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives were synthesized and evaluated for their in vitro anti-proliferative activity. The results, summarized in the table below, highlight the importance of substitution patterns on the benzophenone core for cytotoxicity. nih.gov

Table 1: In Vitro Cytotoxicity of Selected Benzophenone-Morpholine Hybrids

| Compound | Substituent on Ring A (R¹) | Substituent on Ring B (R²) | IC₅₀ against DLA cells (µM) | IC₅₀ against MCF-7 cells (µM) |

|---|---|---|---|---|

| 8a | H | H | 120.45 ± 2.14 | 128.52 ± 2.43 |

| 8b | 2-Br | 4-CH₃ | 10.14 ± 0.32 | 12.48 ± 0.46 |

| 8f | 4-CH₃ | 4-CH₃ | 14.24 ± 0.38 | 16.34 ± 0.52 |

| 8j | 4-OCH₃ | 4-CH₃ | 110.12 ± 2.06 | 116.24 ± 2.18 |

Data sourced from a study on morpholine conjugated benzophenone analogues. nih.gov

These findings suggest that strategic modifications, particularly the introduction of specific halide and alkyl groups, can dramatically increase the potency of this class of compounds. nih.gov Future work will involve synthesizing and testing new analogues based on these SAR insights to develop leads with superior therapeutic potential. rsc.org

Exploration of Novel Biological Targets for This Class of Compounds

The morpholine heterocycle is found in numerous bioactive molecules, demonstrating its ability to interact with a wide array of biological targets. nih.govnih.gov While the "vanilloid" part of the this compound structure suggests a potential interaction with vanilloid receptors (like TRPV1), the broader class of benzoyl-morpholine compounds may have a much wider pharmacological profile. nih.govnih.gov

Potential target classes for these compounds include:

Receptors: The structural similarity of some morpholine derivatives to endogenous neurotransmitters has led to their development as agents targeting receptors in the central nervous system (CNS). nih.gov These include dopamine (B1211576) receptors, histamine (B1213489) H3 receptors, and metabotropic glutamate (B1630785) receptors (mGluRs). nih.govresearchgate.net The vanilloid substructure specifically points towards the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a key target in pain and inflammation pathways. nih.govnih.govnih.gov The discovery that compounds without a classic vanillyl group can still act as vanilloids opens up the search for novel agonists and antagonists. nih.gov

Enzymes: Morpholine-containing compounds are well-documented as enzyme inhibitors. nih.gov A significant area of investigation is in oncology, where they have been shown to inhibit critical cell signaling enzymes like phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). nih.gov Other enzymatic targets include acetylcholinesterase, monoamine oxidase (MAO), and δ-secretase, which are implicated in neurodegenerative diseases. nih.govacs.org

Ion Channels: Beyond TRPV1, other ion channels could be modulated by this class of compounds. The versatility of the morpholine scaffold allows it to be incorporated into molecules designed to interact with various channel types. researchgate.net

Table 2: Potential Biological Targets for Morpholine-Containing Compounds

| Target Class | Specific Example(s) | Therapeutic Area | Reference(s) |

|---|---|---|---|

| Receptors | Vanilloid Receptors (TRPV1) | Pain, Inflammation | nih.gov, nih.gov |

| Dopamine Receptors (D4) | CNS Disorders, Parkinson's Disease | researchgate.net | |

| Histamine H3 Receptors | CNS Disorders, Metabolic Disease | nih.gov | |

| Enzymes | PI3K/mTOR | Cancer, CNS Tumors | nih.gov |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | jchemrev.com | |

| δ-secretase | Alzheimer's Disease | acs.org |

The future of research in this area will involve screening this compound and its analogues against diverse panels of biological targets to uncover novel mechanisms of action and expand their potential therapeutic applications beyond their initial design. researchgate.net

Integration of Advanced Synthetic Methodologies and High-Throughput Screening

To efficiently explore the vast chemical space around the this compound scaffold, modern drug discovery relies on the integration of advanced synthesis and high-throughput screening (HTS). nih.gov This combination allows for the rapid generation and evaluation of large libraries of compounds, accelerating the identification of promising new drug candidates. researchgate.net

Advanced synthetic methodologies are crucial for building diverse compound libraries. univ-poitiers.fr Recent innovations in the synthesis of morpholine derivatives include:

Palladium-Catalyzed Reactions: Methods such as Pd-catalyzed carboamination provide a concise and stereocontrolled route to complex substituted morpholines, including enantiopure cis-3,5-disubstituted derivatives, which are difficult to produce with other methods. nih.gov

Continuous Flow Synthesis: This technique offers a scalable and efficient way to produce amides like benzoyl morpholine. Metal-free oxidative amination of alcohols in a continuous flow system can generate products with high yields in significantly less time than traditional batch reactions. rsc.org

Multicomponent Reactions (MCRs): MCRs are highly efficient for creating complex heterocyclic molecules in a single step, which is ideal for generating chemical libraries for screening purposes. researchgate.net

Once synthesized, these libraries are subjected to HTS, where thousands of compounds can be tested simultaneously for activity against a specific biological target. researchgate.net This process can rapidly identify "hit" compounds that show a desired biological effect, which can then be selected for further optimization. researchgate.netnih.gov The synergy of creating diverse libraries through advanced synthesis and rapidly testing them with HTS significantly shortens the timeline for moving from a lead compound to a potential therapeutic agent. jddhs.com

Synergistic Application of Computational and Experimental Approaches in Drug Discovery

The modern drug design process has been transformed by the powerful synergy between computational (in silico) and experimental (in vitro/in vivo) methods. jddhs.comjddhs.com This integrated approach provides a more rational, cost-effective, and efficient pathway for discovering and optimizing new drugs. nih.gov

Computational techniques play a vital role at multiple stages of the discovery process for compounds related to this compound:

Target Identification and Validation: Computational tools can help identify and validate potential biological targets.

Virtual Screening: Large virtual libraries of compounds can be screened against a target's three-dimensional structure to predict binding affinity and mode.

Lead Optimization: In silico methods like molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling help predict how modifications to a lead compound will affect its activity and properties. rsc.orgjddhs.com For example, molecular docking studies on morpholine-derived thiazoles helped elucidate their interactions within the active site of the carbonic anhydrase-II enzyme, corroborating experimental findings. rsc.orgnih.gov

ADMET Prediction: Pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET) can be predicted computationally, allowing for the early deselection of compounds likely to fail in later stages. researchgate.net

Experimental validation is the indispensable counterpart to computational prediction. nih.gov Techniques such as X-ray crystallography and NMR spectroscopy provide the empirical structural data that fuels structure-based design. jddhs.comjddhs.com High-throughput screening provides the real-world biological data needed to train and validate computational models. jddhs.com This iterative cycle, where computational predictions guide experimental work and experimental results refine computational models, accelerates the entire drug discovery pipeline, leading to the development of therapeutic candidates with higher specificity and efficacy. nih.govjddhs.com

Investigation of Polypharmacology and Multi-Targeting Strategies for Related Compounds

The traditional "one drug, one target" paradigm is increasingly being challenged by the concept of polypharmacology—the design of single chemical entities that can modulate multiple biological targets simultaneously. mdpi.com This approach is particularly promising for complex, multifactorial diseases like cancer and neurodegenerative disorders, where hitting a single target is often insufficient. mdpi.comoup.com

The morpholine scaffold is an excellent candidate for the development of multi-target drugs due to its presence in compounds with a wide range of biological activities. nih.govresearchgate.netresearchgate.net The development of compounds related to this compound could follow several multi-targeting strategies:

Fused Pharmacophores: This involves merging the structural features of two different pharmacophores that act on distinct targets. For example, a molecule could be designed to incorporate features that allow it to inhibit both a kinase and a receptor involved in a specific disease pathway. mdpi.com

Dual Inhibitors: Research has already identified morpholine-containing compounds that act as dual inhibitors, such as those targeting both PI3K and mTOR. nih.gov This strategy can be more effective than using two separate drugs, potentially leading to synergistic effects and a lower likelihood of developing drug resistance.

Network-Based Drug Design: By analyzing the complex biological networks that underlie a disease, it's possible to identify key nodes that, if modulated together, could produce a more profound therapeutic effect. Computational tools are increasingly used to identify these synergistic target combinations. oup.comsciencedaily.com

Future research will likely focus on rationally designing analogues of this compound that are intentionally polypharmacological. By leveraging computational models and a deep understanding of disease biology, it may be possible to create single molecules that offer a multi-pronged attack on complex diseases, potentially leading to more effective and robust therapies. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-ethoxy-3-methoxybenzoyl)morpholine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves coupling a benzoyl chloride derivative with morpholine under basic conditions. For example, analogous compounds like 4-(4-bromo-3-fluorobenzyl)morpholine are synthesized via nucleophilic substitution or amidation reactions using catalysts like DCC (dicyclohexylcarbodiimide) . Optimization variables include temperature (e.g., 45–60°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of reagents. Purity can be enhanced via column chromatography or recrystallization, as seen in morpholine-derivative syntheses .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming substituent positions on the morpholine and benzoyl rings. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and ether (C-O-C) stretches. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while HPLC ensures purity (>95%) . For analogs, X-ray crystallography (using SHELX software) resolves structural ambiguities .

Q. How can researchers determine key physicochemical properties (e.g., LogP, solubility) of this compound for pharmacological studies?

- Methodological Answer : LogP (lipophilicity) is calculated via reverse-phase HPLC or experimentally measured using shake-flask methods with octanol/water partitioning. Solubility in aqueous buffers (e.g., PBS) is assessed using UV-Vis spectrophotometry. Thermodynamic stability is evaluated via differential scanning calorimetry (DSC) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

- Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity) and enzyme inhibition studies (e.g., kinase or protease targets). For analogs like 4-(6-(trifluoromethyl)pyridin-3-yl)morpholine, receptor binding assays (e.g., fluorescence polarization) quantify affinity. Dose-response curves (IC₅₀/EC₅₀) should be generated in triplicate to ensure reproducibility .

Advanced Research Questions

Q. How do electron-donating substituents (ethoxy, methoxy) influence the compound’s reactivity and target interactions?

- Methodological Answer : Ethoxy and methoxy groups are electron-donating, altering electron density on the benzoyl ring. Computational studies (DFT or molecular docking) predict enhanced binding to hydrophobic pockets in target proteins. Experimentally, compare activity with halogenated analogs (e.g., 4-(3-bromo-5-fluorobenzoyl)morpholine) to isolate substituent effects. SAR (Structure-Activity Relationship) analysis can identify critical pharmacophores .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

- Methodological Answer : Cross-validate using orthogonal assays (e.g., SPR vs. ITC for binding kinetics). For instance, if a compound shows high potency in cell-based assays but low enzyme inhibition, investigate off-target effects via proteome-wide profiling or CRISPR screens. Replicate studies under standardized conditions (pH, temperature) to minimize variability .

Q. How can computational modeling guide the design of this compound derivatives with improved pharmacokinetic profiles?

- Methodological Answer : Use QSAR (Quantitative Structure-Activity Relationship) models to correlate structural features with ADME (Absorption, Distribution, Metabolism, Excretion) properties. Tools like SwissADME predict metabolic hotspots (e.g., morpholine ring oxidation). MD (Molecular Dynamics) simulations assess stability in biological membranes. Validate predictions with in vivo PK studies in rodent models .

Q. What crystallographic techniques confirm the compound’s stereochemistry and solid-state packing?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement determines absolute configuration and intermolecular interactions (e.g., hydrogen bonds). For polymorph screening, perform PXRD (Powder X-Ray Diffraction) under varied crystallization conditions (e.g., solvent evaporation vs. cooling). Compare with NIST reference data for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.